1-Oleoyl Lysophosphatidic Acid

概要

説明

1-Oleoyl Lysophosphatidic Acid is a bioactive phospholipid that acts as a potent signaling molecule. It is involved in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound is present in all eukaryotic tissues and blood plasma, playing a crucial role in cellular communication and function .

準備方法

1-Oleoyl Lysophosphatidic Acid can be synthesized through several methods, including chemical and enzymatic routes. One common method involves the enzymatic transformation of natural glycerophospholipids using regiospecific enzymes such as phospholipases A1, A2, and D. Another approach is the complete chemical synthesis starting from glycerol or its derivatives. Industrial production often involves the use of biocatalysis and chemo-enzymatic processes to achieve high yields and purity .

化学反応の分析

1-Oleoyl Lysophosphatidic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipases, lipases, and other enzymes. Major products formed from these reactions include different lysophospholipids and phosphatidic acids. The compound’s reactivity is influenced by its structure, particularly the presence of a phosphate group and fatty acid chain .

科学的研究の応用

Cancer Research

1-Oleoyl lysophosphatidic acid plays a critical role in cancer biology, particularly through its involvement in signaling pathways that regulate cell proliferation, migration, and survival.

- Mechanisms of Action : 1-OLPA acts as an agonist for lysophosphatidic acid receptors, which are G-protein-coupled receptors involved in various cellular responses. Studies have shown that 1-OLPA can activate signaling cascades that lead to increased cell growth and migration, contributing to tumor progression .

- Case Studies : Recent research highlighted the link between 1-OLPA and breast cancer progression. It was found that 1-OLPA influences the Hippo signaling pathway, promoting YAP (Yes-associated protein) translocation to the nucleus, which is associated with oncogenic gene expression .

Neurobiology

In the field of neurobiology, 1-OLPA has been studied for its effects on emotional behavior and neurodevelopment.

- Emotional Behavior : Research indicates that administration of 1-OLPA can induce anxiety-like and depression-like behaviors in animal models. For example, in forced swimming tests, increased immobility time was observed following 1-OLPA treatment, suggesting a role in modulating emotional responses .

- Neuronal Differentiation : Additionally, 1-OLPA has been shown to stimulate neuronal differentiation in neural progenitor cells. This property makes it a valuable compound for studying neurodevelopmental processes and potential therapeutic applications in neurodegenerative diseases .

Cell Biology

The applications of 1-OLPA extend to cell biology, particularly in studies investigating cell signaling and tissue engineering.

- Cell Migration and Adhesion : 1-OLPA influences cellular functions such as migration and adhesion. It has been utilized to study the mechanisms underlying these processes in various cell types, providing insights into tissue repair and regeneration .

- Stem Cell Differentiation : In vitro studies have demonstrated that 1-OLPA can promote the differentiation of mesenchymal stem cells into myofibroblast-like cells. This property is crucial for understanding tissue engineering applications and regenerative medicine .

Lipid Metabolism

Research involving lipid metabolism has identified 1-OLPA as a significant player in lipid signaling pathways.

- Lipid Dynamics : Investigations into how 1-OLPA affects lipid homeostasis have revealed its role in regulating lipid transport and droplet formation. Understanding these interactions is essential for elucidating metabolic disorders associated with dysregulated lipid metabolism .

Summary of Findings

The following table summarizes key applications of this compound across various research domains:

作用機序

1-Oleoyl Lysophosphatidic Acid exerts its effects by binding to specific G-protein-coupled receptors, known as lysophosphatidic acid receptors. These receptors activate various signaling pathways, including the Rho, Rac, and Ras pathways, leading to changes in cell behavior. The activation of these pathways results in cell proliferation, migration, and survival. This compound also influences the production of other signaling molecules, further amplifying its effects .

類似化合物との比較

1-Oleoyl Lysophosphatidic Acid is similar to other bioactive lipids such as cyclic phosphatidic acid and sphingosine-1-phosphate. it is unique in its ability to activate a wide range of signaling pathways and its involvement in diverse physiological and pathological processes. Similar compounds include:

Cyclic phosphatidic acid: Shares structural similarities but has distinct biological functions.

Sphingosine-1-phosphate: Another bioactive lipid involved in cell signaling and immune responses

This compound’s versatility and broad range of effects make it a unique and valuable compound for scientific research and therapeutic applications.

生物活性

1-Oleoyl lysophosphatidic acid (LPA 18:1) is a bioactive lipid that plays a significant role in various physiological and pathophysiological processes. It serves as an endogenous agonist for several lysophosphatidic acid receptors (LPA1-LPA6), influencing cell signaling pathways that affect cell proliferation, migration, and survival. This article delves into the biological activities of 1-oleoyl LPA, supported by data tables, case studies, and detailed research findings.

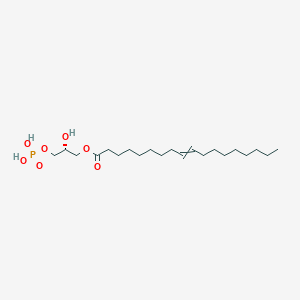

Chemical Structure and Properties

1-Oleoyl LPA is characterized by a glycerol backbone with an oleoyl fatty acid chain at the sn-1 position and a phosphate group at the sn-3 position. Its structure allows it to interact with multiple G protein-coupled receptors, which mediate its diverse biological effects.

Chemical Formula:

- Molecular Formula: C21H39NaO7P

- Molecular Weight: 440.5 g/mol

1-Oleoyl LPA exerts its biological effects primarily through the activation of LPA receptors, which are distributed throughout various tissues, including the brain, cardiovascular system, and immune system. The activation of these receptors triggers downstream signaling pathways that lead to various cellular responses.

Key Signaling Pathways:

- Calcium Mobilization: 1-Oleoyl LPA significantly increases intracellular calcium levels in various cell types, including osteoclasts and A431 cells, promoting cell survival and proliferation .

- Cell Differentiation: It inhibits the differentiation of neural stem cells into neurons, suggesting a role in neurodevelopmental processes .

- Emotional Behavior Modulation: Studies have shown that central administration of 1-oleoyl LPA in rats affects anxiety-like and depression-like behaviors, highlighting its potential role in emotional regulation .

Biological Activities

The biological activities of 1-oleoyl LPA can be summarized as follows:

| Biological Activity | Effect |

|---|---|

| Calcium Mobilization | Increases cytosolic calcium concentration |

| Cell Proliferation | Stimulates growth in various cell types |

| Smooth Muscle Contraction | Induces contraction in vascular smooth muscle |

| Platelet Aggregation | Promotes aggregation of platelets |

| Cell Migration | Enhances migratory responses in fibroblasts |

| Inhibition of Neuronal Differentiation | Prevents neural stem cells from differentiating |

Neuropsychiatric Implications

A study investigated the effects of 1-oleoyl LPA on emotional behavior in rats. The results indicated that administration led to increased anxiety-like behaviors as evidenced by reduced exploration in open arms during elevated plus-maze tests. Additionally, it increased immobility time in forced swimming tests, suggesting a depression-like phenotype .

Alzheimer's Disease Research

Research has also linked lysophosphatidic acids, including 1-oleoyl LPA, to Alzheimer's disease pathology. It was found that treatment with LPA increased the expression of β-secretase (BACE1), an enzyme critical for amyloid-beta production. This suggests that LPA may contribute to the progression of Alzheimer's through modulation of amyloid precursor protein processing .

Microglial Activation

In microglial cells, 1-oleoyl LPA has been shown to influence inflammatory responses. Studies indicate that it can either promote or inhibit microglial activation depending on the context, such as exposure to lipopolysaccharides (LPS) . This dual role underscores its complexity as a signaling molecule within the central nervous system.

特性

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425008 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65528-98-5 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。